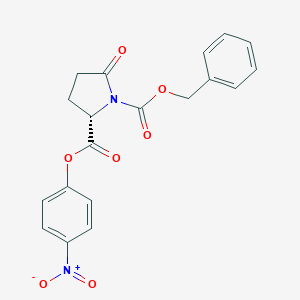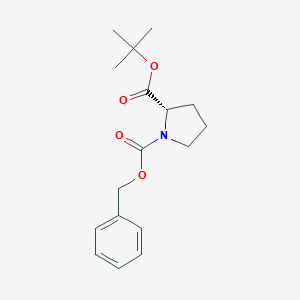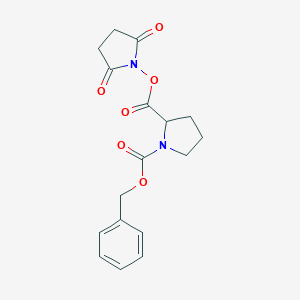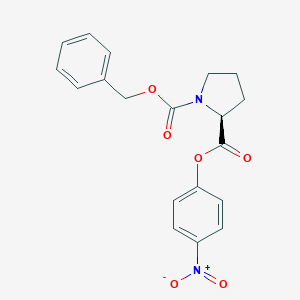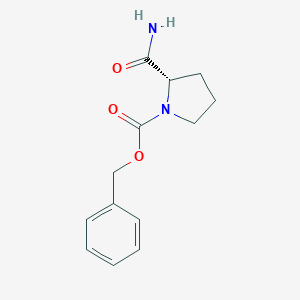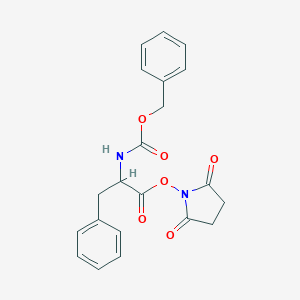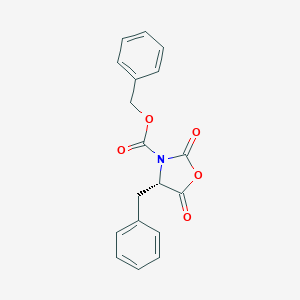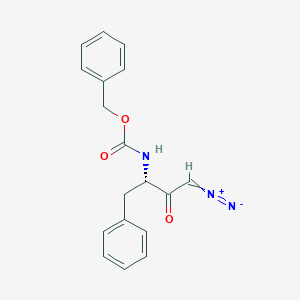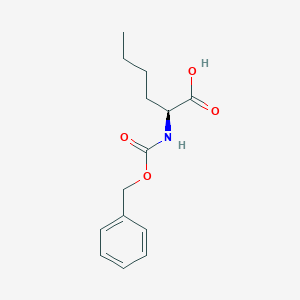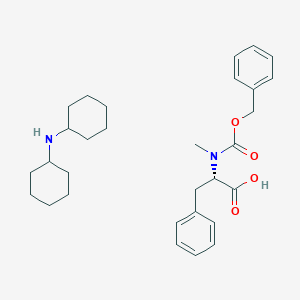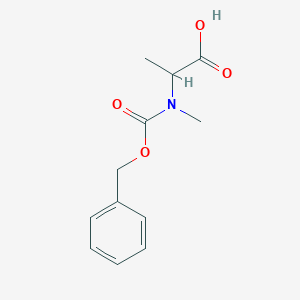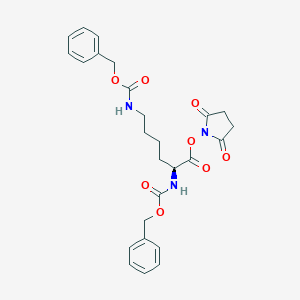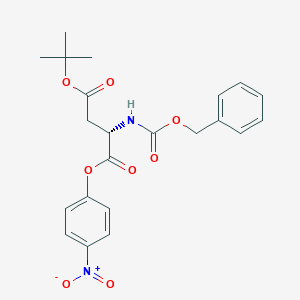
Z-ASP(OTBU)-ONP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-ASP(OTBU)-ONP, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides steric protection during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-ASP(OTBU)-ONP typically involves the protection of the carboxyl and amino groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a tert-butyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-ASP(OTBU)-ONP undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to produce aspartic acid derivatives.
Coupling Reactions: It is commonly used in peptide coupling reactions, facilitated by reagents like DCC and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N-Hydroxysuccinimide (NHS): Enhances the efficiency of coupling reactions.
Acidic Conditions: For the removal of the tert-butyl ester group.
Major Products
The major products formed from these reactions include various peptide derivatives and aspartic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Z-ASP(OTBU)-ONP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Facilitates the study of protein structure and function through peptide synthesis.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Z-ASP(OTBU)-ONP primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the carboxyl group from unwanted reactions, while the Cbz group protects the amino group. This allows for selective reactions to occur at other functional groups. The compound is eventually deprotected under specific conditions to yield the desired peptide or organic molecule .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another aspartic acid derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH: Similar in structure but uses a Boc protecting group instead of Cbz.
Z-Asp(OtBu)-OSu: Contains a succinimide ester group, used for more efficient coupling reactions.
Uniqueness
Z-ASP(OTBU)-ONP is unique due to its combination of Cbz and tert-butyl ester protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURUWJRWPNSJD-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576752 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-17-8 |
Source


|
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
